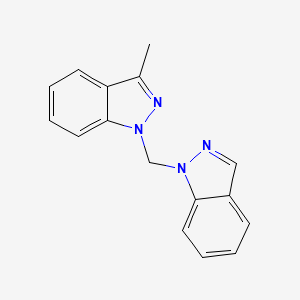![molecular formula C25H17Cl2N B15161119 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine CAS No. 667466-59-3](/img/structure/B15161119.png)
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenyl group that is further substituted with a bis(4-chlorophenyl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the phenyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl) sulfone: Known for its use in the production of polysulfone plastics and other advanced materials.
4,4’-Dichlorobenzophenone: A metabolite of DDT, used in various chemical applications.
Bis(4-chlorophenyl) disulfide: Used in the synthesis of non-symmetrical heterodimers.
Uniqueness
2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine is unique due to its combination of a pyridine ring with a bis(4-chlorophenyl)ethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
667466-59-3 |
|---|---|
Fórmula molecular |
C25H17Cl2N |
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
2-[4-[2,2-bis(4-chlorophenyl)ethenyl]phenyl]pyridine |
InChI |
InChI=1S/C25H17Cl2N/c26-22-12-8-19(9-13-22)24(20-10-14-23(27)15-11-20)17-18-4-6-21(7-5-18)25-3-1-2-16-28-25/h1-17H |
Clave InChI |
ZGCSQNMXDQBDLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=C(C=C2)C=C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate](/img/structure/B15161047.png)








![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)

![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
